molecular formula C18H16ClNO4S2 B2361181 Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932303-41-8

Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2361181
CAS No.: 932303-41-8
M. Wt: 409.9
InChI Key: RLUDYQMDTOUFFM-UHFFFAOYSA-N
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Description

Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C18H16ClNO4S2 and its molecular weight is 409.9. The purity is usually 95%.
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Biological Activity

Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's structure, synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C14_{14}H12_{12}ClN\O4_{4}S

Molecular Weight : Approximately 359.85 g/mol

Structural Features :

  • The compound contains a benzothiophene core, which is known for its diverse biological activities.
  • The presence of a sulfamoyl group enhances its pharmacological properties, particularly in targeting various biological pathways.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the benzothiophene framework.
  • Introduction of the sulfamoyl group through sulfonamide chemistry.
  • Alkylation with ethyl groups to finalize the structure.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing thiophene rings have shown promising results in inhibiting tumor cell growth across various cancer cell lines.

Compound Cell Line Tested IC50_{50} (µM) Mechanism of Action
This compoundA549 (lung cancer)15Induction of apoptosis
Similar thiophene derivativesHeLa (cervical cancer)20Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported low minimum inhibitory concentrations (MICs) against various bacteria and fungi.

Microorganism MIC (µg/mL)
Staphylococcus aureus16
Candida albicans32

These findings suggest that the compound may disrupt microbial cell walls or interfere with metabolic processes.

Case Studies and Research Findings

  • Anticancer Studies :
    A study published in Journal of Medicinal Chemistry demonstrated that a series of benzothiophene derivatives, including those related to this compound, exhibited potent anticancer activity through apoptosis induction in cancer cells .
  • Antimicrobial Research :
    Another investigation focused on the antimicrobial efficacy of thiophene derivatives showed that certain modifications could enhance activity against drug-resistant strains . The research highlighted the importance of structural variations in optimizing biological activity.
  • In Silico Studies :
    Computational studies have suggested favorable ADME (absorption, distribution, metabolism, and excretion) profiles for this class of compounds, indicating their potential as drug candidates .

Properties

IUPAC Name

ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4S2/c1-3-24-18(21)16-17(13-6-4-5-7-15(13)25-16)26(22,23)20-12-9-8-11(2)14(19)10-12/h4-10,20H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUDYQMDTOUFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=C(C=C3)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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